2-Methyl-3-butyn-2-OL
Overview
Description
2-Methyl-3-butyn-2-ol (MBY) is a commodity bulk chemical that has been extensively studied due to its utility in various chemical reactions and syntheses. It serves as a versatile building block in asymmetric synthesis, particularly in the enantioselective addition to aldehydes to form optically active terminal acetylenes . The compound has also been a subject of interest in the field of catalysis, especially in the context of hydrogenation reactions .
Synthesis Analysis
The synthesis of MBY derivatives has been achieved through various catalytic methods. One notable approach is the enantioselective addition of MBY to aldehydes, which has been facilitated by the use of indium(III) catalysts. This method yields products with high enantioselectivities and moderate to good yields, demonstrating the potential of MBY as an ethyne equivalent donor in asymmetric alkynylation .
Molecular Structure Analysis
The molecular structure of MBY-related compounds has been explored through different analytical techniques. For instance, the molecular structure and conformational composition of 3-butyn-1-ol, a related alkyne alcohol, have been investigated using gas electron diffraction and ab initio calculations, revealing a preference for the gauche conformation .
Chemical Reactions Analysis
MBY undergoes various chemical reactions, including hydrogenation and reactions with catalysts. The hydrogenation of MBY to 2-methyl-3-buten-2-ol (MBE) has been studied over different catalysts, such as Pd/ZnO and Pd-nanoparticles stabilized in hypercrosslinked polystyrene. These studies have shown that the catalysts' surface properties and the reaction solvent significantly influence the activity and selectivity of the hydrogenation process . Additionally, MBY has been used in the synthesis of flavoring substances, such as 2-Hydroxy-3-methyl-2-hexen-4-olid, through a series of transformations starting from methyl 2-hydeoxy-3-butenoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of MBY and its derivatives are closely related to their reactivity and the conditions under which they are synthesized or transformed. For example, the solvent-free hydrogenation of MBY over a Pd/ZnO structured catalyst has been compared to water-assisted conditions, revealing that the absence of solvent leads to high selectivity and stability of the catalyst . The effect of different solvents on the selective hydrogenation of MBY has also been studied, indicating that solvent properties such as dipole moment and dielectric constant play a crucial role in the catalytic activity and selectivity .
Scientific Research Applications
Catalyst in Hydrogenation Processes
2-Methyl-3-butyn-2-ol has been extensively studied in the context of hydrogenation reactions. Research demonstrates its use in hydrogenation over a Pd/ZnO catalyst, highlighting its effectiveness in this process. A kinetic model and selectivity study revealed that 2-methyl-3-butyn-2-ol can be hydrogenated efficiently with high selectivity to 2-methyl-3-buten-2-ol, showing superior performance compared to commercial catalysts like the Lindlar catalyst (Vernuccio et al., 2016).
Building Blocks for Asymmetric Synthesis
This compound is also important in organic synthesis. It has been used in the enantioselective addition to aldehydes to prepare optically active terminal acetylenes, serving as useful building blocks for asymmetric synthesis (Boyall et al., 2000).
Catalyst Development and Design
Further research into the catalyst and process design for alkyne hydrogenations emphasizes the application of 2-methyl-3-butyn-2-ol. This research underscores the importance of optimizing catalytic processes over different scales, from molecular to macro-scale, using this compound as a case study (Crespo-Quesada et al., 2012).
Spectroscopic Analysis and Nonlinear Optical Properties
In the field of materials science, 2-methyl-3-butyn-2-ol has been used in the synthesis and spectroscopic analysis of compounds with nonlinear optical properties. This application is significant for the development of new materials with potential uses in various technological applications (Praveenkumar et al., 2021).
Fluorescent Sensors for Nitroaromatics
Another intriguing application is in the development of fluorescent sensors for nitroaromatics. Supramolecular polymers synthesized using 2-methyl-3-butyn-2-ol have shown promise as selective sensors, detecting nitroaromatic compounds with high sensitivity (Shanmugaraju et al., 2013).
Safety And Hazards
2-Methyl-3-butyn-2-ol is highly flammable and harmful if swallowed . It may cause an allergic skin reaction and causes serious eye damage . It also generates explosion hazard and reacts violently with acids . Heating may cause violent combustion or explosion . It decomposes on contact with hot surfaces or flames, producing irritating fumes .
Future Directions
2-Methyl-3-butyn-2-ol is produced on an industrial scale as a precursor to terpenes and terpenoids . It is an intermediate in the industrial route to geraniol . It is also used as a starting material in the production of vitamins A and E as well as an intermediate chemical in fragrances and flavorings .
properties
IUPAC Name |
2-methylbut-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-5(2,3)6/h1,6H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBKHWWANWSNTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |
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DSSTOX Substance ID |
DTXSID2021949 | |
Record name | 2-Methyl-3-butyn-2-ol | |
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Molecular Weight |
84.12 g/mol | |
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Physical Description |
2-methyl-2-hydroxy-3-butyne is a colorless to straw yellow liquid. (USCG, 1999), Liquid, Liquid; mp = 2.6 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |
Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |
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Record name | 3-Butyn-2-ol, 2-methyl- | |
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Record name | 2-METHYLBUT-3-YN-2-OL | |
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Boiling Point |
219.2 to 221 °F at 760 mmHg (USCG, 1999), 104-105 °C | |
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Flash Point |
77 °F (USCG, 1999), 20 °C c.c. | |
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Solubility |
Solubility in water: miscible | |
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Density |
0.8672 (USCG, 1999) - Less dense than water; will float, Density (gas): 0.9 kg/m³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.04 | |
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Vapor Density |
Relative vapor density (air = 1): 2.9 | |
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Vapor Pressure |
16.0 [mmHg], Vapor pressure, kPa at 20 °C: 2 | |
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Product Name |
2-Methyl-3-butyn-2-OL | |
CAS RN |
115-19-5 | |
Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |
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Melting Point |
36.7 °F (USCG, 1999), 2.6 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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